N-(4-fluorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that integrates a fluorinated indazole ring, a fluorophenyl group, and a pyrrolidine carboxamide moiety. This molecular structure is characterized by its unique arrangement of functional groups, which contributes to its potential biological activities. The compound's molecular formula is and it has a molecular weight of approximately 370.4 g/mol. The presence of fluorine atoms in the structure enhances its lipophilicity and can influence its pharmacokinetic properties, making it a subject of interest in medicinal chemistry and drug development .
The compound exhibits a range of biological activities due to its structural characteristics. Indazole derivatives, in general, are known for their pharmacological properties, including:
The synthesis of N-(4-fluorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves several steps:
N-(4-fluorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide has several notable applications:
Research on interaction studies indicates that N-(4-fluorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide interacts with various molecular targets, enhancing binding affinity and specificity due to its unique structural features. These interactions are critical for determining its pharmacological profile and potential therapeutic uses .
Several compounds share structural similarities with N-(4-fluorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Niraparib | Indazole scaffold | Used as an anticancer drug targeting ovarian cancer |
| Pazopanib | Indazole derivative | A tyrosine kinase inhibitor for renal cell carcinoma |
| Bendazac | Indazole structure | Commercially available anti-inflammatory drug |
| Benzydamine | Indazole-based | Anti-inflammatory properties with analgesic effects |
These compounds highlight the diversity within indazole derivatives while showcasing the unique aspects of N-(4-fluorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide, particularly its specific fluorinated substitutions which may enhance its biological efficacy compared to others .